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dimethyl 5-(1H-pyrrol-1-yl)isophthalate
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Overview
Description
Dimethyl 5-(1H-pyrrol-1-yl)isophthalate is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Research indicates that dimethyl 5-(1H-pyrrol-1-yl)isophthalate exhibits several biological activities, which are crucial for its application in medicinal chemistry. It has been studied for its potential effects on cellular mechanisms, particularly in relation to enzyme interactions and receptor binding. For instance, studies have focused on its binding affinity with phosphodiesterase enzymes, which are significant in modulating cyclic adenosine monophosphate (cAMP) levels—an important signaling molecule in various biological processes.
Lead Compound in Drug Development
The compound serves as a lead structure for developing new pharmaceuticals, especially in oncology. Its ability to interact with specific biological targets positions it as a candidate for further development into therapeutic agents. For example, related compounds have shown promise in enhancing monoclonal antibody production in cell cultures, suggesting that this compound could similarly be utilized to improve yields in biopharmaceutical production .
Polymer Synthesis
In materials science, this compound is explored as a precursor for synthesizing advanced polymers. Its unique structural features allow it to be integrated into polymer matrices, potentially enhancing the physical and chemical properties of the resulting materials. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics.
Coatings and Composites
The compound's reactivity can also be harnessed in creating coatings and composites that require specific functional properties. The incorporation of pyrrole derivatives into polymeric structures can lead to materials with enhanced conductivity or chemical resistance, making them suitable for various industrial applications.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate | Pyrrole ring with terephthalate moiety | Different reactivity due to the terephthalate group |
Dimethyl 2-(1H-pyrrol-1-yl)phthalate | Pyrrole ring with phthalate moiety | Varying biological activity compared to isophthalate |
Dimethyl 2-(1H-pyrrol-1-yl)benzoate | Pyrrole ring attached to benzoic acid | Distinct solubility characteristics |
This comparative analysis highlights how the unique combination of the pyrrole and isophthalate moieties in this compound provides distinct chemical properties and potential biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Enhanced Monoclonal Antibody Production : A study demonstrated that compounds related to this compound improved monoclonal antibody production by enhancing cell-specific productivity while maintaining cell viability during culture processes .
- Potential Anti-Cancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth.
- Material Innovations : Research into polymer applications has shown that integrating this compound into polymeric systems can yield materials with improved thermal stability and mechanical strength, thus broadening its utility in industrial applications.
Properties
CAS No. |
168618-28-8 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 5-pyrrol-1-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)15-5-3-4-6-15/h3-9H,1-2H3 |
InChI Key |
HJYYBZMOCGOELK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.